Cangoronin
Cangoronin
Cangoronin is a pentacyclic triterpenoid with formula C30H44O5, originally isolated from the bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, an enone, a cyclic terpene ketone, an enol and an aliphatic aldehyde. It derives from a hydride of a friedelane.
Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available.
Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
138884-84-1
VCID:
VC0148393
InChI:
InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1
SMILES:
CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O
Molecular Formula:
C30H44O5
Molecular Weight:
484.677
Cangoronin
CAS No.: 138884-84-1
Cat. No.: VC0148393
Molecular Formula: C30H44O5
Molecular Weight: 484.677
* For research use only. Not for human or veterinary use.
Specification
| Description | Cangoronin is a pentacyclic triterpenoid with formula C30H44O5, originally isolated from the bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, an enone, a cyclic terpene ketone, an enol and an aliphatic aldehyde. It derives from a hydride of a friedelane. Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available. |
|---|---|
| CAS No. | 138884-84-1 |
| Molecular Formula | C30H44O5 |
| Molecular Weight | 484.677 |
| IUPAC Name | (2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1 |
| Standard InChI Key | CDOKUYLTAYCBST-XBBQATOGSA-N |
| SMILES | CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator